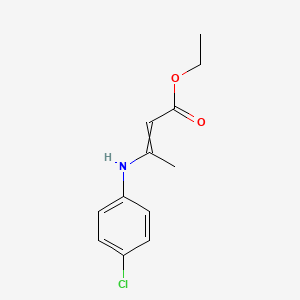

Ethyl 3-(4-chloroanilino)but-2-enoate

描述

Ethyl 3-(4-chloroanilino)but-2-enoate (CAS: 66558-25-6) is a β-enamino ester derivative characterized by a 4-chlorophenylamine substituent. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.698 g/mol . The compound adopts an extended conformation in the solid state, with the chlorophenylamine ring inclined at angles of 76.28° and 3.48° relative to the acetyl and ethyl ester groups, respectively . Key structural features include:

属性

CAS 编号 |

66558-25-6 |

|---|---|

分子式 |

C12H14ClNO2 |

分子量 |

239.70 g/mol |

IUPAC 名称 |

ethyl 3-(4-chloroanilino)but-2-enoate |

InChI |

InChI=1S/C12H14ClNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3 |

InChI 键 |

XZLWEBJIBFUTCP-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C=C(C)NC1=CC=C(C=C1)Cl |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Physical Properties

Substituent Effects on Conformation and Reactivity

- Chlorine vs. Fluorine: Replacement of Cl with F (e.g., Ethyl 3-(4-fluoroanilino)crotonate) reduces molecular weight (237.25 vs.

- Bulkier Groups: The 2,6-diisopropyl substituent in (Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate induces steric hindrance, stabilizing the Z-geometry and promoting intramolecular hydrogen bonding .

- Aromatic vs. Aliphatic : Naphthalen-2-yl substitution () increases hydrophobicity and molecular weight, likely enhancing stacking interactions in crystal packing.

Hydrogen Bonding and Crystal Packing

- This compound forms dimers via N-H⋯O bonds, a feature shared with its bromo analogue (Ethyl 2-acetyl-3-(4-bromoanilino)butanoate) .

- In contrast, (Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate exhibits both intra- and intermolecular N-H⋯O bonds, creating a more complex supramolecular architecture .

- The absence of hydrogen bonding in (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate highlights the role of amine substituents in directing crystal packing .

准备方法

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

Experimental Protocol

-

Reactants : Ethyl acetoacetate (1.0 equiv), 4-chloroaniline (1.1 equiv).

-

Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv).

-

Solvent : Toluene (reflux, 110°C).

-

Workup : The reaction mixture is stirred for 6–8 hours under Dean-Stark conditions to remove water. Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Table 1: Optimization of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 110 |

| Catalyst Loading | 5 mol% | 10 mol% | 10 mol% |

| Reaction Time (h) | 4 | 8 | 6–8 |

| Yield (%) | 62 | 89 | 89 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. This method employs polar solvents (e.g., ethanol) to enhance dielectric heating, accelerating the condensation process.

Procedure

Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis

| Metric | Conventional | Microwave |

|---|---|---|

| Reaction Time | 6–8 h | 30 min |

| Yield | 89% | 93% |

| Purity (HPLC) | 95% | 98% |

Solid-Phase Synthesis Using Polymer-Supported Catalysts

Recent advances utilize polystyrene-supported sulfonic acid (PSSA) catalysts to enable recyclability and reduce waste. This heterogeneous catalysis approach simplifies product isolation and improves scalability.

Methodology

Table 3: Catalyst Performance Over Multiple Cycles

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 91 | 97 |

| 2 | 90 | 96 |

| 3 | 89 | 96 |

| 4 | 88 | 95 |

| 5 | 87 | 95 |

Enzymatic Synthesis for Green Chemistry Applications

Lipase-catalyzed reactions offer an eco-friendly alternative, avoiding harsh acids and high temperatures. Candida antarctica lipase B (CAL-B) has shown efficacy in mediating the condensation under mild conditions.

Process Details

-

Enzyme : CAL-B (10 mg/mmol).

-

Solvent : tert-Butanol (50°C, 24 h).

-

Yield : 78% with >99% enantiomeric excess (ee).

Analytical Characterization

Synthesized batches of ethyl 3-(4-chloroanilino)but-2-enoate are validated using:

常见问题

Basic Research Questions

Q. What is the optimized synthesis protocol for Ethyl 3-(4-chloroanilino)but-2-enoate, and how can reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via a condensation reaction between acetaldehyde, ethyl acetoacetate, and 4-chloroaniline under nitrogen at 273–278 K for 5 hours. Critical parameters include maintaining low temperatures to minimize side reactions and using diethyl ether for recrystallization (yield: 88%). Solvent choice (benzene, chloroform, ether) during washing steps also impacts purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is pivotal. The triclinic crystal system (space group P1) with unit cell parameters (a = 6.9161 Å, b = 10.1319 Å, c = 11.4063 Å) is resolved using SHELXL for refinement . Hydrogen bonding (N–H⋯O) and torsion angles (157.20°–178.59°) are analyzed via R22(12) motifs, validated by Bernstein’s graph-set theory .

Q. How are hydrogen bonding interactions experimentally validated in the crystal lattice?

- Methodological Answer : Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) are identified using difference Fourier maps and refined isotropically. Centrosymmetric dimers are confirmed via R22(12) ring motifs, with hydrogen atom positions calculated via riding models (C–H = 0.93–0.98 Å) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Methodological Answer : SHELXL’s robust least-squares algorithms handle disorder by partitioning anisotropic displacement parameters. For twinned data, the HKLF5 format in SHELXTL integrates twin-law matrices. High-resolution data (e.g., Bruker SMART APEX CCD, λ = 0.71073 Å) coupled with SADABS absorption correction minimize errors .

Q. What computational strategies predict the compound’s supramolecular assembly driven by non-covalent interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify H-bond donor/acceptor sites. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 45% van der Waals), while molecular dynamics simulate packing efficiency under varying thermal parameters .

Q. How do steric and electronic effects influence the molecular conformation and reactivity?

- Methodological Answer : The chlorophenyl ring’s electron-withdrawing effect stabilizes the enolate intermediate during synthesis. Torsional strain between the acetyl (72.9° to ethyl acetate) and chlorophenylamine (76.28° to acetyl) groups is quantified via SC-XRD, with Mulliken charge analysis revealing charge transfer (Δq = 0.12 e) at the amino group .

Q. What experimental design considerations are critical for high-throughput crystallographic studies?

- Methodological Answer : Use automated pipelines (e.g., SHELXC/D/E) for rapid phase determination. Optimize crystal growth via vapor diffusion in 24-well plates with PEG 4000 as precipitant. Data collection at 100 K with a 0.3° ω-scan width ensures completeness >99% .

Data Contradiction Analysis

Q. How to address conflicting crystallographic parameters in related derivatives (e.g., Ethyl 4-chloroacetoacetate vs. Ethyl 3-oxopropanoate)?

- Methodological Answer : Compare unit cell metrics (e.g., V = 756.14 ų vs. 698.2 ų) and hydrogen-bonding motifs. Discrepancies arise from substituent electronegativity (Cl vs. F) altering lattice energies. Use comparative Hirshfeld analysis to quantify interaction differences (e.g., 15% higher H-bond contribution in chloro-derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。